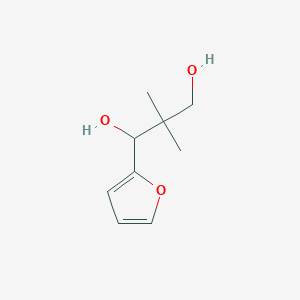

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing both aromatic and aliphatic components. The primary International Union of Pure and Applied Chemistry name is designated as this compound, which accurately reflects the structural hierarchy and substitution pattern. This nomenclature system prioritizes the longest carbon chain containing the functional groups, with the furan ring treated as a substituent attached to the primary propane backbone.

The compound exhibits several recognized synonyms that reflect alternative naming conventions and structural perspectives. According to comprehensive database records, these synonyms include 1-(2-Furyl)-2,2-dimethyl-1,3-propanediol, which emphasizes the furyl substituent designation. Additional nomenclature variants include 2-(1,3-Dihydroxy-2,2-dimethylprop-1-yl)furan, which positions the furan ring as the primary structural component with the substituted propyl chain as the pendant group. The systematic name 1,3-Propanediol, 1-(2-furanyl)-2,2-dimethyl represents another accepted nomenclature approach that follows the propanediol classification system.

Standard x-ray diffraction powder patterns provide reference data for crystalline phase identification through systematic comparison of experimental diffraction measurements with established databases. The methodology involves preparation of high-purity crystalline samples followed by exposure to controlled x-ray radiation using Geiger counter diffractometers or equivalent instrumentation. Diffraction patterns yield Miller indices assignments through comparison with theoretical interplanar spacings and consideration of space group extinction rules. The resulting crystallographic data enables calculation of unit cell parameters, density values, and lattice constants essential for complete structural characterization.

Experimental x-ray diffraction analysis requires careful sample preparation to achieve optimal crystal quality and minimize preferred orientation effects. Powdered samples with average particle sizes smaller than 10 micrometers typically provide satisfactory intensity patterns for accurate measurements. Sample holders designed to avoid orientation effects utilize extended rectangular cavities that allow uniform powder distribution through gravitational settling techniques. The addition of internal standards such as tungsten powder at approximately 5 weight percent enables precise d-value calibration and correction for instrumental variations.

The interpretation of x-ray diffraction data for this compound involves systematic analysis of peak positions, intensities, and systematic absences to determine space group symmetry and unit cell dimensions. Crystallographic software packages facilitate automated indexing procedures and structure refinement calculations using least-squares methods. The resulting structural parameters provide essential information for understanding molecular packing arrangements, intermolecular hydrogen bonding patterns, and solid-state stability characteristics relevant to material properties and synthetic applications.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic identification of this compound employs multiple analytical techniques to confirm molecular structure and monitor chemical purity. Nuclear magnetic resonance spectroscopy provides detailed information about carbon and hydrogen environments within the molecular framework. The technique utilizes magnetic field interactions with atomic nuclei to generate characteristic resonance patterns that reveal connectivity relationships, chemical environments, and stereochemical arrangements. Proton nuclear magnetic resonance analysis identifies distinct chemical shifts corresponding to the furan ring protons, methyl groups, and hydroxyl functionalities.

Infrared spectroscopy serves as a fundamental technique for functional group identification and molecular fingerprinting through analysis of vibrational transitions. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to specific molecular vibrations. Hydroxyl group stretching vibrations typically appear in the 3200-3600 wavenumber region, providing definitive evidence for the diol functionality. Carbon-hydrogen stretching modes generate absorption patterns in the 2800-3000 wavenumber range, while furan ring vibrations contribute distinctive peaks in the aromatic region around 1500-1600 wavenumbers.

| Spectroscopic Technique | Key Information | Characteristic Features |

|---|---|---|

| Nuclear Magnetic Resonance | Chemical environments | Furan protons, methyl groups, hydroxyl signals |

| Infrared Spectroscopy | Functional groups | Hydroxyl stretches, carbon-hydrogen vibrations |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak, fragmentation patterns |

Mass spectrometry analysis provides molecular weight confirmation and structural fragmentation information for this compound. The technique employs ionization methods to generate charged molecular species followed by mass-to-charge ratio measurements using high-resolution instrumentation. Molecular ion peaks at mass-to-charge ratio 170 confirm the expected molecular weight, while fragmentation patterns reveal characteristic loss of functional groups and rearrangement processes. High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurements with typical accuracies of 0.0001 atomic mass units.

Advanced spectroscopic techniques including two-dimensional nuclear magnetic resonance experiments provide enhanced structural information through correlation spectroscopy methods that establish connectivity relationships between different atomic centers. Fourier-transform infrared spectroscopy with attenuated total reflectance sampling enables analysis of solid samples without extensive preparation requirements. Mass spectrometry fragmentation studies reveal characteristic loss patterns including hydroxyl groups, methyl radicals, and furan ring fragments that confirm structural assignments and provide information about molecular stability under ionization conditions.

Properties

IUPAC Name |

1-(furan-2-yl)-2,2-dimethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,10-11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUBMXRFHNWVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461877 | |

| Record name | 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-64-9 | |

| Record name | 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation Route

- Process : The furan ring is introduced onto the 2,2-dimethylpropane-1,3-diol backbone via a Friedel-Crafts alkylation.

- Catalyst : Lewis acids such as aluminum chloride (AlCl3) catalyze the reaction.

- Mechanism : The alkylating agent reacts with furan under acidic conditions to form the substituted product.

- Purification : The product is purified by recrystallization or column chromatography to obtain high purity 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol.

Multi-Stage Synthesis from Furfural and Trimethylsilyloxy Propenes

- Stage 1 : Furfural reacts with 2-methyl-1-(trimethylsilyloxy)-1-propene in the presence of lithium acetate in DMF at 20°C for 16 hours.

- Stage 2 : The intermediate is treated with hydrogen chloride in DMF at -45°C.

- Stage 3 : Reduction is performed using sodium tetrahydroborate and sodium hydrogencarbonate in methanol and DMF, gradually warming from -45°C to 20°C.

- Yield : This method achieves approximately 73% yield.

- Reference : Kawano et al., Chemistry Letters, 2005.

Preparation of 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol) Precursor

- Industrial Synthesis : Neopentyl glycol is industrially synthesized by aldol condensation of isobutyraldehyde and formaldehyde, producing hydroxypivaldehyde.

- Conversion : Hydroxypivaldehyde is then converted to neopentyl glycol by hydrogenation or Cannizzaro reaction.

- Catalysts : Palladium on carbon is commonly used for hydrogenation.

- Process Optimization : Use of tertiary amines as catalysts and subsequent purification steps such as distillation improve yield and purity.

Hydroformylation Route for Hydroxypivalaldehyde

- Method : Hydroformylation of epoxy compounds to produce 2,2-dimethyl-3-hydroxypropanal, which is a key intermediate.

- Advantages : This method offers good atom economy, low raw material cost, no wastewater generation, and high yield.

- Application : The intermediate is further converted to neopentyl glycol, which can then be functionalized to the target compound.

Reaction Conditions Summary Table

| Step | Reactants/Intermediates | Conditions | Catalyst/Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Furfural + 2-methyl-1-(trimethylsilyloxy)-1-propene | DMF, lithium acetate | Lithium acetate | 20°C, 16 h | - | Formation of intermediate |

| 2 | Intermediate + HCl | DMF | Hydrogen chloride | -45°C | - | Acid treatment |

| 3 | Intermediate + NaBH4 + NaHCO3 | Methanol, DMF | Sodium tetrahydroborate, bicarbonate | -45°C to 20°C | 73 | Reduction to diol |

| 4 | Isobutyraldehyde + Formaldehyde | Base-catalyzed aldol reaction | Tertiary amines (industrial) | Ambient | High | Neopentyl glycol synthesis |

| 5 | Hydroformylation of epoxy compound | Hydroformylation | Hydroformylation catalysts | Variable | High | Alternative route to hydroxypivalaldehyde |

Purification and Characterization

- Purification : Recrystallization and column chromatography are standard to isolate the pure compound.

- Characterization : Spectroscopic methods such as NMR, IR, and mass spectrometry confirm the structure and purity.

- Spectral Data : The compound exhibits characteristic signals corresponding to the furan ring and diol groups.

Research Findings and Industrial Relevance

- The synthetic methods emphasize mild reaction conditions and high selectivity.

- The use of lithium acetate and DMF as solvent provides a controlled environment for the multi-step synthesis.

- Industrially, the availability of neopentyl glycol as a precursor is critical, and its efficient synthesis impacts the overall production cost.

- The compound’s unique structure combining a furan ring and a neopentyl glycol backbone makes it valuable for further chemical transformations, including oxidation, reduction, and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

Oxidation: Produces furanones or carboxylic acids.

Reduction: Yields tetrahydrofuran derivatives.

Substitution: Results in halogenated or nitrated furan derivatives.

Scientific Research Applications

Polymer Chemistry

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol serves as a precursor for synthesizing various polymers. Its unique structure allows it to participate in polymerization reactions that yield materials with desirable mechanical and thermal properties. The compound can be polymerized with other agents to form copolymers that exhibit enhanced stability and functionality in industrial applications.

Biological Applications

The compound has been explored for its potential in biological research, particularly in tissue engineering and drug delivery systems. Its biocompatibility makes it suitable for developing scaffolds that support cell attachment and growth. Studies have indicated that the degradation of this polymer can be controlled to facilitate the gradual replacement of synthetic materials with natural tissue over time.

Medicinal Chemistry

Recent investigations have highlighted the compound's potential as a drug delivery vehicle due to its ability to encapsulate therapeutic agents and release them in a controlled manner. This property is particularly relevant in cancer treatment, where sustained release of chemotherapeutics can improve efficacy while minimizing side effects .

Case Study 1: Drug Delivery Systems

A study evaluated the use of this compound in developing a drug delivery system for anticancer agents. The results showed that the compound could effectively encapsulate doxorubicin and release it in a controlled manner under physiological conditions. This approach enhanced the therapeutic index of the drug while reducing systemic toxicity .

Case Study 2: Tissue Engineering Scaffolds

In another research project, the compound was utilized to create scaffolds for tissue engineering applications. The scaffolds demonstrated excellent mechanical properties and supported cell proliferation and differentiation. The degradation rate of the scaffold was tuned to match the rate of new tissue formation, making it an ideal candidate for regenerative medicine applications .

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol involves:

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its specific application.

Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol and related compounds:

Physical and Chemical Property Comparisons

- Ultrasonic Properties : Neopentyl glycol (2,2-dimethylpropane-1,3-diol) exhibits distinct ultrasonic absorption and sound velocity profiles compared to 3-methylbutane-1,3-diol, attributed to differences in hydrogen-bonding capacity and molecular symmetry . The furan-substituted analog may display altered polarity due to the aromatic ring.

- Thermal Stability : Neopentyl glycol derivatives, including 2,2-dimethylpropane-1,3-diyl dipalmitate, show enhanced thermal stability due to steric hindrance, making them suitable for high-temperature applications .

- Reactivity: The furan group in this compound may participate in Diels-Alder reactions or act as a directing group in catalytic C–H activation, unlike non-aromatic diols .

Biological Activity

1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol is an organic compound characterized by its furan ring and a propane-1,3-diol backbone. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 170.21 g/mol

- CAS Number : 4946-64-9

The structure of this compound combines the reactivity of the furan ring with the stability provided by the diol moiety, making it a versatile compound in chemical synthesis and biological applications.

Antimicrobial Properties

Research indicates that furan derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Notably, studies have shown effectiveness against:

- Candida albicans

- Escherichia coli

- Staphylococcus aureus

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Cell Membrane Disruption : The furan ring may interact with the lipid bilayer of microbial cells, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity : Furan derivatives can inhibit key enzymes involved in microbial metabolism.

- Induction of Apoptosis : In certain studies on cancer cells, similar compounds have been shown to induce apoptosis through cell cycle arrest and modulation of apoptotic proteins .

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various furan derivatives against common pathogens using standard agar diffusion methods. The results indicated that:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 | 32 µg/mL |

| Control (Standard Antibiotic) | 25 | 16 µg/mL |

This data supports the potential use of this compound as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity studies were conducted using HepG2 liver cancer cells to assess the anticancer potential of this compound. The results revealed:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

At higher concentrations (≥100 µg/mL), significant cytotoxic effects were observed, indicating the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(Furan-2-yl)-2,2-dimethylpropane-1,3-diol?

- Methodological Answer :

- Step 1 : Start with furan derivatives (e.g., furfural) and alkylation agents (e.g., 2,2-dimethylpropane-1,3-diol precursors). Use condensation reactions under acidic or basic catalysis .

- Step 2 : Optimize reduction steps using agents like NaBH₄ or LiAlH₄ to stabilize the diol structure. Triethylsilane or alkali metal hydroxides (e.g., LiOH) may enhance selectivity .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC or TLC (Rf ~0.3–0.5 in polar solvents) .

Q. How is structural elucidation performed for this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect signals for furan protons (δ 6.2–7.4 ppm), hydroxyl groups (δ 1.5–3.0 ppm, broad), and methyl groups (δ 1.0–1.2 ppm) .

- ¹³C NMR : Identify carbons adjacent to oxygen (δ 60–80 ppm) and furan carbons (δ 105–150 ppm).

- X-Ray Crystallography : Resolve stereochemistry and bond angles (e.g., C–C bond lengths ~1.54 Å, dihedral angles ~110° for furan-diol alignment) .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent evaporation .

- First Aid : In case of skin contact, rinse with water for 15 minutes and consult a physician. No acute toxicity reported, but avoid inhalation of fine powders .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer :

- Parameter Screening :

- Temperature : Conduct reactions at 0–5°C to suppress furan ring-opening side reactions.

- Catalyst : Test Lewis acids (e.g., BF₃·Et₂O) for regioselective alkylation .

- Analytical Validation : Use GC-MS to monitor intermediates and adjust stoichiometry (e.g., 1.2:1 molar ratio of furan precursor to diol) .

Q. How are contradictions in spectroscopic data resolved for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT at B3LYP/6-311++G** level) .

- 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping proton signals (e.g., distinguishing methyl groups from hydroxyl protons) .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~5–6 eV) to assess nucleophilic/electrophilic sites.

- Solvent Effects : Simulate polar solvents (e.g., DMSO) to evaluate hydrogen-bonding interactions with the diol moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.